2,4,6-Trimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide is a complex organic compound characterized by a unique molecular structure that incorporates a benzenesulfonamide core with substituents of pyridinyl and pyrimidinyl groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The compound is classified as a sulfonamide derivative, which often exhibits biological activity due to the presence of the sulfonamide functional group.
The synthesis of 2,4,6-trimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide typically involves multi-step organic synthesis. A common method employed is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method allows for the selective formation of carbon-carbon bonds, which is crucial for constructing the desired molecular framework.
The molecular structure of 2,4,6-trimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide can be represented as follows:
2,4,6-trimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide can undergo various chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions used. For instance:
The mechanism of action of 2,4,6-trimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide involves interactions with specific molecular targets within biological systems:
These interactions suggest potential therapeutic applications in modulating biological pathways.
2,4,6-trimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide has several scientific applications:
This compound's diverse applications highlight its significance in both research and industrial contexts.
The systematic IUPAC name 2,4,6-trimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide (CAS: 439108-35-7) explicitly defines its molecular architecture. The core structure integrates a 2,4,6-trimethylbenzenesulfonamide moiety linked via a sulfonamide bridge (–SO₂NH–) to a 2-(pyridin-3-yl)pyrimidin-4-yl heterocyclic system. This design exemplifies strategic hybridization in sulfonamide-based drug discovery, where benzenesulfonamide units are frequently employed for their pharmacokinetic and target-binding properties [1] [5].
The trimethylphenyl ring imposes significant steric and electronic effects:
Compound Name | Core Scaffold | Key Modifications | Role in Design |
---|---|---|---|
2,4,6-Trimethylbenzenesulfonamide [2] | Benzenesulfonamide | 2,4,6-Trimethyl substitution | Steric shielding moiety |
N-[4-(pyridin-3-yloxy)phenyl]benzenesulfonamide [3] | Diphenyl ether-linked sulfonamide | Pyridinyloxy linker | Conformational flexibility |
2,4,6-Trimethyl-N-(2-pyridinylmethyl)benzenesulfonamide [5] | Benzenesulfonamide + pyridylmethyl | Methylene linker (–CH₂–) | Reduced planarity vs. direct heteroarylation |
Target Compound [1] [7] | Benzenesulfonamide + pyridinylpyrimidine | Direct C–N bond between heterocycles | Rigid bidentate recognition motif |
The direct N-linkage between pyrimidine and pyridine creates a coplanar biheteroaryl system. This geometry facilitates π-stacking interactions with biological targets—a feature validated in crystallographic studies of analogous kinase inhibitors [5] [8].
Pyridine-pyrimidine hybrids represent privileged scaffolds in drug design due to their:
Malaria research highlights their therapeutic significance. Pyridine-pyrimidine hybrids exhibit potent activity against Plasmodium falciparum by targeting:
Biological Target | Therapeutic Area | Mechanistic Role | Example Derivatives |
---|---|---|---|
Dihydrofolate reductase | Antimalarial [4] | Competitive folate antagonism | Piritrexim analogs |
Tyrosine kinases (e.g., EGFR) | Anticancer [8] | ATP-competitive inhibition | Pyrido[2,3-d]pyrimidine kinase inhibitors |
Phosphodiesterases | Anti-inflammatory [6] | cAMP/cGMP hydrolysis blockade | Imidazo[1,2-c]pyrimidine derivatives |
β-glucuronidase | Antimicrobial [6] | Enzyme inactivation at active site | Thioxo-tetrahydropyrimidine inhibitors |
The target compound’s pyridinylpyrimidine unit enables bidentate target engagement:
Synthetic accessibility enhances this scaffold’s utility. Key routes include:
Concluding Remarks
2,4,6-Trimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide exemplifies structure-driven design in sulfonamide therapeutics. Its trimethylbenzenesulfonamide provides steric tuning, while the pyridine-pyrimidine hybrid enables multitarget engagement across infectious and oncological domains. This molecular architecture positions it as a versatile lead for kinase- or reductase-focused drug discovery.
Systematic Name | Alternative Name | CAS Registry |
---|---|---|
2,4,6-Trimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide | – | 439108-35-7 |
2,4,6-Trimethylbenzenesulfonamide | Mesitylenesulfonamide | – |
N-[4-(pyridin-3-yloxy)phenyl]benzenesulfonamide | – | – |
2,4,6-Trimethyl-N-(2-pyridinylmethyl)benzenesulfonamide | – | – |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0